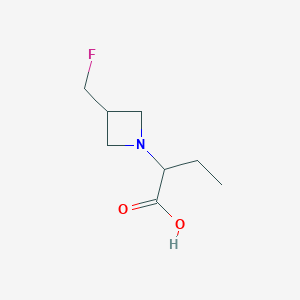

2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid

Description

Properties

IUPAC Name |

2-[3-(fluoromethyl)azetidin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2/c1-2-7(8(11)12)10-4-6(3-9)5-10/h6-7H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZBJVLQPKCSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CC(C1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with azetidine-3-carboxylic acid or its derivatives. Common intermediates include:

- Azetidine-3-carboxylic acid (1)

- Methyl azetidine-3-carboxylate hydrochloride (2)

- 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate (3)

- tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4)

- tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate (5a) or tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate (5b)

- tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (6)

These intermediates facilitate stepwise introduction of the fluoromethyl group and protection/deprotection of functional groups.

General Synthetic Strategy

The preparation involves the following key stages:

- Protection of azetidine nitrogen and carboxyl groups to stabilize the molecule during subsequent transformations.

- Introduction of the fluoromethyl group via fluorination of a suitable leaving group precursor (e.g., mesylate or tosylate).

- Reduction and functional group interconversion to achieve the desired substitution pattern.

- Deprotection and final conversion to the free acid .

Detailed Reaction Steps and Conditions

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of methyl azetidine-3-carboxylate hydrochloride (2) to form tert-butyl 3-methyl azetidine-1,3-dicarboxylate (3) | Boc anhydride, amine base (triethylamine, diisopropylethylamine, or DBU) | Protects amine and carboxyl groups for stability |

| 2 | Reduction of (3) to tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4) | Hydride reducing agents: Red-Al or sodium borohydride | Selective reduction of ester to alcohol |

| 3 | Sulfonylation of (4) to form mesylate or tosylate intermediates (5a or 5b) | Sulfonylation reagents: para-toluenesulfonyl chloride, para-toluenesulfonic anhydride, trifluoromethanesulfonic anhydride, or methanesulfonyl chloride; amine base: triethylamine or diisopropylethylamine | Converts hydroxyl to a good leaving group for fluorination |

| 4 | Fluorination of (5a or 5b) to tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (6) | Fluorinating agents: tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complex | Nucleophilic substitution to introduce fluorine |

| 5 | Purification of (6) by aqueous extraction with organic solvents and treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO) to reduce chloromethyl impurities | DABCO, aqueous-organic extraction | Ensures purity by reducing chloromethyl side products to <1% |

| 6 | Deprotection of (6) to free amine and carboxylic acid | Acidic reagents: para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid | Removes Boc protecting groups to yield the target compound |

| 7 | Final conversion to 2-(3-(fluoromethyl)azetidin-1-yl)butanoic acid | Appropriate coupling or oxidation steps depending on the desired side chain | Tailors the butanoic acid moiety |

Key Reagents and Their Roles

| Reagent | Role in Synthesis | Typical Conditions |

|---|---|---|

| Boc anhydride | Protects amine and carboxyl groups | Room temperature, amine base |

| Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or Sodium borohydride | Reducing agents for ester to alcohol conversion | Mild conditions, often in THF or ethanol |

| Sulfonyl chlorides/anhydrides (e.g., para-toluenesulfonyl chloride) | Converts alcohol to sulfonate leaving group | Base present, e.g., triethylamine |

| Tetra-butylammonium fluoride (TBAF) | Fluorinating agent for nucleophilic substitution | Anhydrous conditions, organic solvent |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Base for scavenging impurities | Used during purification |

| Acidic reagents (para-toluenesulfonic acid, trifluoroacetic acid) | Deprotection of Boc groups | Room temperature to mild heating |

Reaction Scheme Overview

A representative synthetic scheme (adapted from patent WO2018108954A1) proceeds as follows:

- Starting from methyl azetidine-3-carboxylate hydrochloride (2), protect with Boc groups to yield (3).

- Reduce ester (3) to alcohol (4).

- Convert alcohol (4) to mesylate or tosylate (5a or 5b).

- Fluorinate (5a or 5b) to fluoromethyl derivative (6).

- Purify (6) to remove chloromethyl impurities.

- Deprotect (6) to yield the free amine and carboxylic acid form.

- Introduce or modify the butanoic acid side chain to obtain this compound.

Research Findings and Optimization Notes

- Hydride reducing agents : Sodium borohydride and Red-Al are preferred for selective reductions, with reaction conditions optimized to avoid over-reduction or ring opening.

- Fluorination step : Use of TBAF or hydrogen fluoride/trimethylamine complexes provides efficient substitution with high regioselectivity.

- Purification : The presence of chloromethyl impurities can be problematic; treatment with DABCO followed by aqueous extraction reduces these impurities to below 1%, improving product purity.

- Protecting group strategy : Boc protection is favored for its stability under the reaction conditions and ease of removal under mild acidic conditions.

- Alternative routes : Some methods utilize benzhydryl protecting groups and palladium-catalyzed hydrogenolysis for deprotection, offering flexibility depending on scale and equipment.

Summary Table of Preparation Methods

| Step | Intermediate/Product | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate (3) | Boc anhydride, triethylamine | RT, several hours | High yield, stable intermediate |

| 2 | tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4) | Red-Al or NaBH4 | Mild, in THF or ethanol | Selective ester reduction |

| 3 | Mesylate/tosylate (5a/5b) | Mesyl chloride or tosyl chloride, triethylamine | RT, inert atmosphere | Good leaving group formation |

| 4 | tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (6) | TBAF or HF/trimethylamine | Anhydrous, organic solvent | Efficient fluorination |

| 5 | Purified (6) | DABCO, aqueous extraction | RT | Chloromethyl impurity <1% |

| 6 | Deprotected fluoromethyl azetidine | Para-toluenesulfonic acid or TFA | RT to mild heating | Clean deprotection |

| 7 | This compound | Coupling/oxidation steps | Variable | Final target compound |

Chemical Reactions Analysis

2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid serves as a crucial building block for synthesizing complex molecules. Its unique structure allows for the development of new compounds with tailored properties.

Biology

The compound's reactivity is leveraged to study biological pathways and molecular interactions. Its ability to participate in various reactions makes it an important tool in biochemical research, particularly in understanding enzyme mechanisms and metabolic pathways.

Medicine

There is ongoing exploration into the therapeutic potential of this compound. It may serve as a precursor in drug development, particularly for creating new pharmaceuticals targeting specific diseases. The fluorinated structure is known to enhance the pharmacological properties of drug candidates.

Industrial Applications

In industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its selectivity in chemical reactions makes it valuable for developing processes that require precision and efficiency.

Case Studies and Research Findings

Case Study 1: Drug Development

Research has indicated that derivatives of azetidine compounds exhibit promising activity against certain cancer cell lines. The incorporation of fluorine atoms can enhance the bioavailability and metabolic stability of these compounds, making them suitable candidates for further investigation in anticancer therapies.

Case Study 2: Biochemical Pathway Analysis

Studies utilizing this compound have demonstrated its role in modulating specific enzymatic activities. For instance, its interaction with key metabolic enzymes has provided insights into metabolic disorders, showcasing its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The fluorinated azetidine ring can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid can be compared with other similar compounds, such as:

Azetidine derivatives: These compounds share the azetidine ring structure but may differ in their substituents and reactivity.

Fluorinated compounds: Compounds with fluorine atoms often exhibit unique reactivity and stability, making them valuable in various applications.

The uniqueness of this compound lies in its combination of the azetidine ring and the fluoromethyl group, which imparts distinct chemical properties and reactivity .

Biological Activity

2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features an azetidine ring, which is known for its diverse biological activities. The fluoromethyl group is significant as it can influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on cancer cells and its role as a potential therapeutic agent.

Anticancer Activity

Research indicates that compounds with azetidine structures can exhibit anticancer properties. For instance, azetidinone derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. In particular, some studies report IC50 values indicating effective inhibition of tumor cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | < 100 |

| Other Azetidinones | HCT-116 (Colon Cancer) | 14.5 - 97.9 |

These findings suggest that this compound could be further explored for its anticancer properties through structural modifications to enhance efficacy and selectivity.

The mechanism by which this compound exerts its biological effects may involve the modulation of specific pathways related to cell growth and apoptosis. Studies have indicated that azetidine derivatives can induce apoptosis in cancer cells, potentially through the activation of caspases or inhibition of anti-apoptotic proteins.

Case Studies and Research Findings

Several studies have highlighted the biological activity of azetidine derivatives similar to this compound:

- Antiviral Activity : A related study demonstrated that certain azetidinone derivatives exhibited antiviral activity against human coronaviruses and influenza viruses, suggesting a broad spectrum of action beyond just anticancer effects .

- Synergistic Effects : Some azetidinone compounds have been shown to enhance the efficacy of existing antibiotics against resistant strains of bacteria, indicating their potential as adjuvants in combination therapies .

- In Vivo Studies : In vivo models have also been employed to assess the pharmacokinetics and therapeutic efficacy of azetidine-based compounds. These studies are crucial for understanding how modifications to the azetidine structure can improve bioavailability and reduce toxicity .

Q & A

Q. How do structural modifications (e.g., trifluoromethyl vs. fluoromethyl) impact pharmacological properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.